molecular formula C5H11NO B069705 (Tetrahydrofuran-3-yl)methanamine CAS No. 165253-31-6

(Tetrahydrofuran-3-yl)methanamine

Cat. No. B069705
M. Wt: 101.15 g/mol
InChI Key: CINJIXGRSTYIHP-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)methanamine is a compound of interest in organic chemistry, often involved in the synthesis of various structurally complex molecules. It is notable for its role in stabilizing specific molecular conformations and is used in creating compounds with significant biological activity.

Synthesis Analysis

  • Synthesis via [1,3]-Dipolar Cycloaddition

    A notable method for synthesizing related tetrahydrofuran compounds involves a [1,3]-dipolar cycloaddition reaction. This method, as applied to tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a structurally similar compound, utilizes the nitrile oxide derived from l-phenylalanine and N-benzyl-3-pyrroline. This synthesis can produce different diastereoisomers depending on the base used (Bucci et al., 2018).

  • Michael Addition Method for Synthesis

    Another method involves a Michael addition reaction, as seen in the synthesis of dinotefuran, which uses (tetrahydrofuran-3-yl)-methanamine as an intermediate (Li & Wang, 2018).

Molecular Structure Analysis

  • Conformational Studies: Tetrahydrofuran derivatives exhibit unique conformations that can be stabilized in certain molecular environments. For instance, some isomers can stabilize parallel turn conformations in peptide sequences, which is crucial for their biological activity (Bucci et al., 2018).

Chemical Reactions and Properties

  • Reactivity in Oxyamination: The compound shows reactivity in iodoarene-catalyzed oxyamination of unactivated alkenes, leading to the synthesis of important derivatives used in drug development (Deng et al., 2020).
  • Formation of Complexes: It can form complexes with metals, as demonstrated in the synthesis of a copper(II) complex showing significant antibacterial activity (Elayaperumal et al., 2014).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of (Tetrahydrofuran-3-yl)methanamine were not found, related compounds exhibit properties like low miscibility with water and remarkable stability, which are important for their application in organic synthesis (Pace et al., 2012).

Chemical Properties Analysis

  • Catalytic Oxidative Amination: This compound participates in visible-light-mediated catalytic oxidative amination, utilizing molecular oxygen as an oxidant and showing compatibility with various azoles (Zhang et al., 2017).
  • Participation in Cycloaddition Reactions: It also shows participation in cycloaddition reactions, leading to the formation of diols, which can be further functionalized for natural product synthesis (Angle & El-Said, 2002).

Scientific Research Applications

  • Synthesis of Dinotefuran : This compound is used in the synthesis of dinotefuran, a neonicotinoid insecticide, through a Michael addition reaction. This method offers a scalable and practical approach for dinotefuran synthesis (Li & Wang, 2018).

  • Chiral Methanamines Synthesis : It is structurally related to chiral (indol-2-yl)methanamines synthesized using amino acids and a 9-phenyl-9-fluorenyl protecting group strategy. This research contributes to the understanding of stereochemistry in organic compounds (Lood et al., 2015).

  • Diamino Scaffold for Parallel Turn Conformations : A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold has been designed to stabilize parallel turn conformations in short peptide sequences. This has implications for peptide and protein engineering (Bucci et al., 2018).

  • Antibacterial Activity of Copper(II) Complex : The antibacterial activity of a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl)methanamine was found to be higher than the free ligand, indicating potential applications in antimicrobial treatments (Elayaperumal et al., 2014).

  • Histamine Receptor Ligands : Tetrahydrofuran-based compounds with a bicyclic core have been investigated as ligands for human histamine receptor subtypes. These compounds showed promising affinity and selectivity, indicating potential in pharmacological applications (Bodensteiner et al., 2013).

  • Photocytotoxicity in Red Light : Iron(III) complexes with tetrahydrofuran-based ligands have displayed unprecedented photocytotoxicity in red light, suggesting their use in photodynamic therapy (Basu et al., 2014).

Safety And Hazards

“(Tetrahydrofuran-3-yl)methanamine” is a flammable liquid and vapor. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for “(Tetrahydrofuran-3-yl)methanamine” are not found, it’s worth noting that indole derivatives, which are similar compounds, have shown clinical and biological applications . This suggests potential future research directions in exploring the biological potential of “(Tetrahydrofuran-3-yl)methanamine”.

properties

IUPAC Name

oxolan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447520
Record name (tetrahydrofuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-3-yl)methanamine

CAS RN

165253-31-6
Record name (Tetrahydrofuran-3-yl)methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165253-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (tetrahydrofuran-3-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tetrahydrofuran-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Li, L Wang - Tetrahedron, 2018 - Elsevier
A novel and practical synthesis of dinotefuran 1, featuring a new access to it from known key intermediate (tetrahydrofuran-3-yl)-methanamine 5, has been achieved through Michael …
Number of citations: 3 www.sciencedirect.com
Y Liu, B Cai, Y Li, H Song, R Huang… - Journal of agricultural …, 2007 - ACS Publications
A series of novel cyanoacrylates containing furan or tetrahydrofuran moieties were synthesized, and their structures were characterized by 1 H NMR, elemental analysis, and single-…
Number of citations: 57 pubs.acs.org
A Chen, H Yu, J Yan, H Huang - Organic letters, 2020 - ACS Publications
Lewis acid enables the electrophilic carbooxygenative cyclization of alkynols with N,O-aminals. The new process proceeds efficiently under very mild conditions via a pathway that is …
Number of citations: 15 pubs.acs.org
CB Hong, G Li, H Liu - Green Chemistry, 2023 - pubs.rsc.org
Piperidine is an important cyclic amine with versatile applications. However, its commercial process is not green and depends mainly on the hydrogenation of fossil resource-based …
Number of citations: 2 pubs.rsc.org
KL Jones, DM Beaumont, SG Bernard… - Journal of Medicinal …, 2021 - ACS Publications
The functions of the bromodomain and extra terminal (BET) family of proteins have been implicated in a wide range of diseases, particularly in the oncology and immuno-inflammatory …
Number of citations: 18 pubs.acs.org
S Xu, A Guo, N Chen, W Dai, H Yang, W Xie… - European Journal of …, 2021 - Elsevier
Glucose-regulated protein 94 (Grp94), a member of the Heat shock protein 90 (Hsp90) family, is implicated in many human diseases, including cancer, neurodegeneration, inflammatory…
Number of citations: 5 www.sciencedirect.com
KJ Frankowski, S Patnaik, C Wang… - Journal of medicinal …, 2022 - ACS Publications
The perinucleolar compartment (PNC) is a dynamic subnuclear body found at the periphery of the nucleolus. The PNC is enriched with RNA transcripts and RNA-binding proteins, …
Number of citations: 3 pubs.acs.org
T Linder - 2016 - scholar.archive.org
As a key feature of this work from the field of medicinal chemistry, the naturally occurring compound leoligin and structurally modified analogs thereof were synthesized. Leoligin, the …
Number of citations: 3 scholar.archive.org

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